molecular formula C7H11NO3 B1365474 N-n-Propylmaleamic acid CAS No. 36342-07-1

N-n-Propylmaleamic acid

Cat. No. B1365474
CAS RN: 36342-07-1
M. Wt: 157.17 g/mol
InChI Key: KDUIBZJVAXYHPY-ONEGZZNKSA-N
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Description

N-n-Propylmaleamic acid is a chemical compound with the linear formula C7H11NO3 . It has a molecular weight of 157.171 .


Molecular Structure Analysis

The molecular structure of N-n-Propylmaleamic acid is represented by the linear formula C7H11NO3 . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

One study discusses the intramolecular catalysis of amide hydrolysis by the carboxy-group of a series of substituted N-methylmaleamic acids . This suggests that N-n-Propylmaleamic acid may also undergo similar reactions.

Scientific Research Applications

1. Biochemical Research and Medical Applications

N-n-Propylmaleamic acid, while not directly mentioned in the literature, is closely related to other compounds in the maleamic acid family, which have been extensively studied for their biochemical and medical applications. For instance, N-glycinylmaleamic acid has been investigated for its cosurfactant activity in sodium dodecyl sulfate micelles. This research, detailed by Gaspar et al. (2004), contributes to the understanding of micellar assemblies, important in the pharmaceutical and biochemical fields (Gaspar, Baskar, Reddy, Ranganathan, & Peric, 2004).

2. Polymer and Material Science

In the realm of polymer and material science, the study of maleamic acid derivatives, such as N-tert-butylmaleimic acid, has led to the development of new pH-responsive hydrogels. Ilgin, Ozay, and Ozay (2019) synthesized and evaluated these hydrogels for potential use in drug delivery systems, which is a significant contribution to the field of biomedical engineering and drug delivery technologies (Ilgin, Ozay, & Ozay, 2019).

3. Chemical Synthesis and Analysis

In chemical synthesis and analysis, the study of N-Substituted phenylmaleimides, which are closely related to N-n-Propylmaleamic acid, has been significant. Liu Xiang-xuan (2004) conducted research on the synthesis of these compounds, providing valuable insights into their structural and chemical properties. This research aids in the understanding of maleamic acid derivatives and their potential applications in various chemical processes (Liu Xiang-xuan, 2004).

Safety And Hazards

While specific safety and hazard information for N-n-Propylmaleamic acid is not available, it’s important to handle all chemical compounds with care and appropriate safety measures .

properties

IUPAC Name

(Z)-4-oxo-4-(propylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUIBZJVAXYHPY-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267775
Record name (2Z)-4-Oxo-4-(propylamino)-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-n-Propylmaleamic acid

CAS RN

36342-07-1
Record name (2Z)-4-Oxo-4-(propylamino)-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36342-07-1
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Record name NSC92550
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-4-Oxo-4-(propylamino)-2-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-4-(propylamino)isocrotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.155
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AJ Kirby, PW Lancaster - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… This amide, dimethyl-Nn-propylmaleamic acid, is converted into the more stable dimethylmaleic anhydride with a half-life of less than Is at 39 "C below pH 3. The mechanism of catalysis…
Number of citations: 223 pubs.rsc.org
NB MEHTA, AP PHILLIPS, FFU LUI… - The Journal of Organic …, 1960 - ACS Publications
A series of maleamic and citraconamic acids has been made by the reaction of primary and secondary aliphatic and heterocyclic amines with maleic and citraconic anhydrides. Methyl …
Number of citations: 225 pubs.acs.org
MF Aldersley, AJ Kirby, PW Lancaster - Journal of the Chemical …, 1972 - pubs.rsc.org
The rate-determining step for the intramolecular carboxy-group-catalysed hydrolysis of a di-isopropylmaleamic acid is a diffusion-controlled proton transfer involving an external general …
Number of citations: 1 pubs.rsc.org
R Karaman - Chemical biology & drug design, 2013 - Wiley Online Library
… -N-methylmaleamic acids range over more than ten powers of ten, and the ‘effective concentration’ of the carboxyl group of the most reactive amide, dimethyl-Nn-propylmaleamic acid, …
Number of citations: 115 onlinelibrary.wiley.com
R Karaman - Frontiers in Computational Chemistry, 2015 - Elsevier
… -N-methylmaleamic acids range over more than ten powers of ten, and the “effective concentration” of the carboxy-group of the most reactive amide, dimethyl-Nn-propylmaleamic acid, …
Number of citations: 25 www.sciencedirect.com
R Karaman, S Jumaa, H Awwadallah… - Current Organic …, 2016 - ingentaconnect.com
… the most reactive amide, dimethyl-Nn-propylmaleamic acid, is greater than 1010 M. In addition, the study revealed that dimethylNn-propylmaleamic acid underwent cleavage to the …
Number of citations: 6 www.ingentaconnect.com
JCAM Des - academia.edu
… -N-methylmaleamic acids range over more than ten powers of ten, and the ‘‘effective concentration’’ of the carboxy-group of the most reactive amide, dimethyl-Nn-propylmaleamic acid, …
Number of citations: 4 www.academia.edu
YS Halpern, N Grossowicz - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… Liwschitz of the Department of Organic Chemistry, Hebrew University, Jerusalem, for the generous gift of isoasparagine, maleamic acid, Nn-propylmaleamic acid, Nn-butyl-DL-…
Number of citations: 80 www.ncbi.nlm.nih.gov

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